molecular formula C10H17NO4 B2594759 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid CAS No. 841202-83-3

2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

Cat. No.: B2594759
CAS No.: 841202-83-3
M. Wt: 215.249
InChI Key: JTMAFJQIPKPNFJ-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H17NO4. It is a derivative of cyclobutane, featuring a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through various methods, including [2+2] cycloaddition reactions.

    Introduction of the Amino Group: An amino group is introduced to the cyclobutane ring through nucleophilic substitution or other suitable reactions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the amino group remains unreactive during subsequent reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically affecting the cyclobutane ring or the amino group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Acidic Conditions: Trifluoroacetic acid, hydrochloric acid.

Major Products

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Deprotected amines or further functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it valuable in the preparation of peptides and other biologically active compounds.

Biology

In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It serves as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to interact with specific enzymes or receptors, leading to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of various products highlights its importance in industrial applications.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the amino group can participate in various biochemical pathways, influencing the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid

Uniqueness

Compared to its analogs, 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid offers a unique balance of ring strain and stability. The four-membered cyclobutane ring provides distinct reactivity patterns, making it a valuable compound in synthetic chemistry. Its derivatives are often more reactive than those of cyclopentane or cyclohexane, allowing for more diverse chemical transformations.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMAFJQIPKPNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951173-22-1
Record name rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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